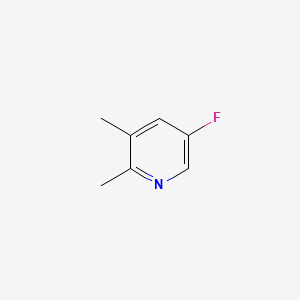

5-Fluoro-2,3-dimethylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2,3-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-7(8)4-9-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCAJZTOMBKYNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663846 | |

| Record name | 5-Fluoro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113209-99-7 | |

| Record name | 5-Fluoro-2,3-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridines

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] Among the myriad of fluorinated heterocycles, substituted fluoropyridines represent a particularly valuable class of building blocks. This guide provides a comprehensive technical overview of 5-Fluoro-2,3-dimethylpyridine (CAS No. 113209-99-7), a compound of growing interest for synthetic and medicinal chemists. While specific experimental data for this compound is limited, this document synthesizes information from closely related analogues and established chemical principles to offer a robust working guide for researchers.

Compound Profile: this compound

This compound, also known as 5-fluoro-2,3-lutidine, is a pyridine ring substituted with a fluorine atom at the 5-position and methyl groups at the 2- and 3-positions.

| Property | Value | Source |

| CAS Number | 113209-99-7[3][4][5] | ChemScene, MOLBASE |

| Alternate CAS | 1309113-04-9[6] | Parchem |

| Molecular Formula | C₇H₈FN[4] | ChemScene |

| Molecular Weight | 125.14 g/mol [4] | ChemScene |

| SMILES | CC1=CC(=CN=C1C)F[4] | ChemScene |

| IUPAC Name | This compound | N/A |

| Predicted LogP | 1.84[3] | MOLBASE |

| Predicted TPSA | 12.89 Ų[4] | ChemScene |

Note on CAS Numbers: While CAS number 1309113-04-9 is listed by some suppliers, CAS number 113209-99-7 appears to be more consistently referenced in chemical databases for this structure.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for the introduction of fluorine onto an aromatic ring, proceeding through a diazonium salt intermediate.[7][8] The key precursor for the synthesis of this compound via this route would be 2,3-Dimethyl-5-aminopyridine.

Diagram 1: Proposed Synthesis of this compound via Balz-Schiemann Reaction

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Diazotization of 2,3-Dimethyl-5-aminopyridine

-

In a well-ventilated fume hood, dissolve 2,3-Dimethyl-5-aminopyridine in an aqueous solution of fluoroboric acid (HBF₄) at 0-5 °C with constant stirring. The use of fluoroboric acid is a key component of the Balz-Schiemann reaction.[8]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the reaction mixture, maintaining the temperature below 5 °C. The reaction is typically exothermic.

-

Continue stirring the mixture at low temperature for an additional 30-60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt. The salt may precipitate from the solution.

Step 2: Thermal Decomposition to this compound

-

Isolate the precipitated diazonium salt by filtration and wash with cold water, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove residual acid and water.

-

Carefully dry the diazonium salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care and behind a blast shield.

-

Gently heat the dried diazonium salt in an inert, high-boiling point solvent or neat. The decomposition, which liberates nitrogen gas and boron trifluoride, should be controlled to avoid a runaway reaction.[8]

-

The crude this compound can then be purified by distillation or column chromatography.

Physicochemical Properties and Spectroscopic Analysis

While experimental data for this compound is scarce, we can infer its properties from closely related analogues such as 2,3-lutidine (2,3-dimethylpyridine) and 5-fluoro-2-methylpyridine.

| Property | 2,3-Lutidine | 5-Fluoro-2-methylpyridine | This compound (Predicted) |

| Boiling Point | 162-163 °C[10][11] | 114.7 °C | 130-150 °C |

| Melting Point | -15 °C[10][11] | N/A (Liquid at RT) | < 0 °C |

| Density | 0.945 g/mL at 25 °C[10][11] | N/A | ~1.0-1.1 g/mL |

| Refractive Index | n20/D 1.508[10] | N/A | ~1.49-1.51 |

The introduction of a fluorine atom generally lowers the boiling point compared to its non-fluorinated counterpart due to reduced intermolecular van der Waals forces, although this can be offset by increased polarity. The density is expected to be slightly higher than that of 2,3-lutidine due to the higher atomic mass of fluorine compared to hydrogen.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups and the two aromatic protons. The fluorine atom will cause splitting of the signals of the nearby aromatic protons (H-4 and H-6) due to H-F coupling.

-

¹³C NMR: The carbon NMR will show distinct signals for the seven carbon atoms. The carbon directly attached to the fluorine (C-5) will exhibit a large one-bond C-F coupling constant. The adjacent carbons (C-4 and C-6) will show smaller two-bond C-F couplings.

-

¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the fluorine atom.[12][13][14][15] A single resonance is expected, and its chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. The signal will be split by the adjacent aromatic protons.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum would confirm the molecular weight of 125.14 g/mol .

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the electronic properties of the fluoropyridine ring and the presence of the two methyl groups.

Nucleophilic Aromatic Substitution (SₙAr)

Fluoropyridines are generally more reactive towards nucleophilic aromatic substitution than their chloro- or bromo- analogues.[16][17][18] This is due to the high electronegativity of fluorine, which activates the pyridine ring towards nucleophilic attack. The rate-determining step is the initial attack of the nucleophile, and the strong C-F bond is broken in a subsequent, faster step.[16]

Diagram 2: General Mechanism of SₙAr on a Fluoropyridine

Caption: The two-step addition-elimination mechanism of SₙAr.

In the case of this compound, nucleophilic attack would be expected to occur at the C-5 position, displacing the fluoride ion. The electron-donating nature of the two methyl groups may slightly decrease the reactivity of the ring towards nucleophiles compared to an unsubstituted fluoropyridine.

Other Potential Reactions

-

Metalation: The pyridine ring can be deprotonated at the C-4 or C-6 positions using strong bases like lithium diisopropylamide (LDA), allowing for the introduction of various electrophiles.

-

Cross-Coupling Reactions: While the C-F bond is generally strong, under specific catalytic conditions, it can participate in cross-coupling reactions.

Applications in Research and Development

Fluorinated pyridines are valuable building blocks in drug discovery and agrochemical research.[1][2][19][20] The introduction of a fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism. It can also modulate the pKa of the pyridine nitrogen, which is crucial for controlling the ionization state of a drug molecule at physiological pH.

Potential applications for this compound include:

-

Scaffold for Bioactive Molecules: It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic or agrochemical activity.

-

Fragment-Based Drug Discovery: As a small, functionalized heterocycle, it can be used in fragment screening campaigns to identify new binding motifs for biological targets.

-

Probing Structure-Activity Relationships (SAR): In a lead optimization program, the replacement of a hydrogen atom or other functional group with the this compound moiety can provide valuable insights into the SAR.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it should be handled with the same precautions as other structurally similar and potentially hazardous fluorinated pyridines. Based on the SDS for 5-fluoro-2-methylpyridine, the following hazards should be assumed:

-

Health Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Physical Hazards: Likely a combustible liquid.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising building block for chemical synthesis, particularly in the fields of medicinal chemistry and agrochemical research. While specific experimental data for this compound is limited, its properties, reactivity, and potential applications can be reasonably inferred from related structures and general chemical principles. This guide provides a solid foundation for researchers and scientists to begin working with this versatile fluorinated pyridine, with a strong emphasis on safe handling and a rational approach to its synthetic manipulation. As with any lesser-studied chemical, small-scale exploratory work is highly recommended to validate the proposed synthetic routes and to better characterize its physical and reactive properties.

References

- MOLBASE. This compound|113209-99-7 - MOLBASE Encyclopedia. [Link]

- Nikolay, Y. et al. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Wikipedia. Balz–Schiemann reaction. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

- Organic Syntheses. 2,3-diaminopyridine. [Link]

- Dilo, T., et al. 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports. [Link]

- The Royal Society of Chemistry.

- The Good Scents Company. 2,3-lutidine, 583-61-9. [Link]

- ResearchGate. 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. [Link]

- PubChem. 2,3-Lutidine. [Link]

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link]

- BYJU'S. Balz Schiemann Reaction Mechanism. [Link]

- Google Patents.

- Wang, T., et al. Concerted nucleophilic aromatic substitution with 19F− and 18F−.

- ResearchG

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527–540. [Link]

- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

- Organic Chemistry Portal. Balz-Schiemann Reaction. [Link]

- ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

- University of Ottawa. 19Flourine NMR. [Link]

- ResearchGate.

- Gerig, J. T. (2002). Fluorine NMR. eMagRes, 9, 71-79. [Link]

- Al-Amin, M., et al. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.

- Professor Dave Explains.

- The Organic Chemistry Tutor.

- Wikipedia. 3,5-Lutidine. [Link]

- FooDB. Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]

- Pharmaffiliates. CAS No : 591-22-0| Chemical Name : 3,5-Lutidine. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.molbase.com [m.molbase.com]

- 4. chemscene.com [chemscene.com]

- 5. 113209-99-7|this compound|BLD Pharm [bldpharm.com]

- 6. parchem.com [parchem.com]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Balz-Schiemann Reaction [organic-chemistry.org]

- 10. 2,3-Lutidine 99 583-61-9 [sigmaaldrich.com]

- 11. 2,3-Lutidine CAS#: 583-61-9 [m.chemicalbook.com]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 19Flourine NMR [chem.ch.huji.ac.il]

- 15. biophysics.org [biophysics.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Fluorinated Lutidine Derivatives: A Guide for Researchers in Drug Discovery and Development

An In-Depth Technical Guide:

Introduction: The Strategic Value of Fluorinated Lutidines

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity.[1][2] When applied to the lutidine (dimethylpyridine) scaffold, a privileged heterocycle in numerous pharmaceuticals and agrochemicals, these modifications offer a powerful tool for optimizing lead compounds.

However, the synthesis of fluorinated lutidines is far from trivial. The electron-deficient nature of the pyridine ring deactivates it towards common electrophilic substitution reactions, while the steric hindrance from the two methyl groups adds another layer of complexity. Achieving precise regiochemical control—selectively placing a fluorine atom or a fluoroalkyl group at a desired position—is a significant synthetic challenge that has spurred the development of innovative chemical methodologies.

This guide provides an in-depth exploration of the core strategies for synthesizing fluorinated lutidine derivatives. It moves beyond a simple recitation of reactions to explain the underlying principles, the rationale behind experimental choices, and the practical considerations essential for success in a research and development setting. We will delve into direct C-H functionalization, fluoroalkylation techniques, and building-block approaches, providing detailed protocols and a comparative analysis to empower scientists to select and implement the optimal strategy for their specific molecular target.

Chapter 1: A Strategic Overview of Synthetic Pathways

The synthesis of a target fluorinated lutidine can be approached from three fundamentally different directions, each with distinct advantages depending on the stage of the discovery process and the desired substitution pattern.

-

Late-Stage C-H Functionalization: This is the most atom-economical approach, where a C-H bond on a pre-existing, often complex, lutidine scaffold is directly converted to a C-F bond. Its primary value lies in the late stages of drug development, allowing for the rapid generation of analogues from a common advanced intermediate.

-

Fluoroalkylation: This strategy focuses on the introduction of fluorine-containing alkyl groups, most notably the trifluoromethyl (-CF3) and difluoromethyl (-CHF2) groups. These moieties are potent modulators of electronic properties and lipophilicity. Methods range from harsh, industrial-scale reactions to milder, late-stage radical approaches.[3][4]

-

Building Block Synthesis: In this approach, the fluorinated lutidine ring is constructed from smaller, pre-fluorinated acyclic or heterocyclic precursors.[5][6][7] This method offers unparalleled control over regiochemistry but is less suited for late-stage diversification.

The choice of strategy is a critical decision dictated by factors such as the availability of starting materials, the desired position of fluorination, and the tolerance of other functional groups on the molecule.

Caption: Divergent strategies for the synthesis of fluorinated lutidines.

Chapter 2: Direct C-H Fluorination of the Lutidine Ring

Directly replacing a hydrogen atom with fluorine on the lutidine core is a highly sought-after transformation. Recent advances have provided powerful tools to achieve this with increasing levels of regioselectivity.

Position-Selective Electrophilic Fluorination

Electrophilic fluorination involves the reaction of the nucleophilic lutidine ring with an electrophilic fluorine source ("F+"). Reagents such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are common choices.[8][9] However, the inherent electronic properties of the pyridine ring direct functionalization to specific positions, and achieving non-canonical substitution requires specialized methods.

Focus Method A: C-2 Selective Fluorination with Silver(II) Fluoride

A remarkably mild and selective method for fluorinating the C-2 position (adjacent to the nitrogen) of pyridines and diazines utilizes commercially available silver(II) fluoride (AgF₂).[10] This reaction proceeds rapidly at ambient temperature and exhibits excellent functional group tolerance.[11]

-

Causality and Mechanism: The unique selectivity is believed to arise from a mechanism distinct from simple electrophilic aromatic substitution. The reaction is initiated by the coordination of the basic pyridine nitrogen to the silver center. This coordination facilitates the subsequent addition of fluoride to the C-2 position of the π-system, followed by a formal oxidation via hydrogen-atom abstraction to restore aromaticity.[11][12] This pathway elegantly circumvents the electronic deactivation of the ring, providing exclusive access to the 2-fluoro isomer.

Experimental Protocol: C-2 Fluorination of 3,5-Lutidine with AgF₂

-

Reaction Setup: To a dry 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 3,5-lutidine (1.0 mmol, 1.0 equiv) and anhydrous acetonitrile (10 mL).

-

Reagent Addition: With vigorous stirring, add silver(II) fluoride (AgF₂) (1.5 mmol, 1.5 equiv) in one portion. The suspension will typically turn dark brown or black.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour. Progress can be monitored by TLC or GC-MS analysis of an aliquot quenched with a saturated aqueous solution of NaHCO₃.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts, washing the pad with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-fluoro-3,5-lutidine.

Focus Method B: meta-Selective Fluorination via Zincke Imine Intermediates

Fluorinating the C-3 or C-5 (meta) positions of a pyridine ring is notoriously difficult due to the ring's electronic properties. A sophisticated strategy to overcome this involves the temporary dearomatization of the pyridine into a Zincke imine intermediate.[13][14] This intermediate undergoes regioselective fluorination before a final cyclization step restores the aromatic pyridine core, now bearing a fluorine atom at the desired meta position.

-

Causality and Mechanism: The pyridine ring is first activated with an electrophile (e.g., 2,4-dinitrochlorobenzene or a triflyl source) and then opened by an amine nucleophile to form a linear, conjugated Zincke imine. This acyclic intermediate has altered electronic properties, allowing for regioselective electrophilic fluorination with reagents like NFSI at a specific carbon. A subsequent base-mediated cyclization expels the amine and re-forms the aromatic ring.[13] This multi-step, one-pot process provides access to previously challenging substitution patterns and has been successfully applied to the late-stage fluorination of complex molecules.[14]

Caption: Logical workflow for meta-selective pyridine fluorination.

Chapter 3: Synthesis of Fluoroalkyl-Substituted Lutidines

The trifluoromethyl (-CF₃) group is particularly valued in drug design for its ability to increase lipophilicity, block metabolic oxidation, and lower the pKa of nearby nitrogen atoms.

Trifluoromethylation via Halogen Exchange (Halex)

The traditional and industrially scalable method for producing trifluoromethylpyridines starts with a methyl group, which undergoes exhaustive free-radical chlorination to a trichloromethyl (-CCl₃) group. The crucial step is the subsequent halogen exchange (Halex) reaction, where the three chlorine atoms are displaced by fluorine using anhydrous hydrogen fluoride (HF), often with a catalyst.[15][16]

-

Process Considerations: This method is robust but requires specialized equipment to handle highly corrosive HF and operate at elevated temperatures (150-250°C) and pressures (5-1,200 psig).[17] The primary challenge is controlling the reaction to prevent over-fluorination, where ring chlorines are also replaced by fluorine. Careful control of temperature and reaction time is critical to maximize the yield of the desired trifluoromethyl lutidine.[17]

Late-Stage Radical Trifluoromethylation

For laboratory-scale synthesis and late-stage functionalization, radical-based methods offer a much milder alternative. These reactions often rely on the generation of the trifluoromethyl radical (•CF₃), which exhibits unique and often complementary reactivity compared to ionic methods.[3]

-

Causality and Mechanism: A common protocol involves the generation of the •CF₃ radical from an inexpensive precursor like sodium triflinate (CF₃SO₂Na) using an oxidant. The tert-butoxy radical, for instance, can react with triflinate to produce CF₃SO₂•, which rapidly extrudes SO₂ to release the •CF₃ radical.[3] This radical then adds to the electron-deficient lutidine ring at positions of "innate" C-H reactivity, which are often different from those targeted by electrophilic or nucleophilic reagents, providing a powerful tool for analogue synthesis.

Experimental Protocol: Radical C-H Trifluoromethylation of 2,6-Lutidine

-

Reaction Setup: In a vial equipped with a magnetic stir bar, combine 2,6-lutidine (0.5 mmol, 1.0 equiv), sodium trifluoromethanesulfinate (CF₃SO₂Na) (1.0 mmol, 2.0 equiv), and dimethyl sulfoxide (DMSO) (2.0 mL).

-

Initiation: Add tert-butyl hydroperoxide (70% in H₂O) (1.5 mmol, 3.0 equiv) to the solution.

-

Reaction Conditions: Seal the vial and heat the mixture to 80°C. Stir for 12 hours.

-

Workup: Cool the reaction to room temperature and dilute with water (15 mL). Extract the aqueous phase with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-(trifluoromethyl)-2,6-lutidine.

Chapter 4: Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a multi-factorial decision. The following table summarizes the key characteristics of the discussed methodologies to aid in this process.

| Methodology | Typical Reagents | Position Selectivity | Key Advantages | Limitations & Challenges |

| AgF₂ C-H Fluorination | AgF₂ | C-2 (ortho to N) | Mild conditions, high selectivity, excellent functional group tolerance.[10] | Stoichiometric use of silver reagent, limited to C-2 position. |

| Zincke Imine Strategy | Dinitrochlorobenzene, amine, NFSI | C-3 / C-5 (meta to N) | Access to electronically disfavored positions, applicable to complex molecules.[13][14] | Multi-step process, may require optimization for each substrate. |

| Halogen Exchange (Halex) | HF, FeCl₃ (cat.) | Targets a -CCl₃ group | Industrially scalable, cost-effective for large quantities.[15][16] | Harsh conditions (high T/P), requires specialized equipment, limited functional group tolerance.[17] |

| Radical Trifluoromethylation | CF₃SO₂Na, oxidant | Follows "innate" C-H reactivity (often C-4) | Mild conditions, excellent for late-stage functionalization, orthogonal selectivity.[3] | May yield mixtures of isomers, potential for side reactions. |

| Building Block Synthesis | Various fluorinated precursors | Defined by precursor structure | Unambiguous regiocontrol, access to any isomer.[5][7] | Requires de novo synthesis, less convergent, not suitable for late-stage diversification. |

Conclusion and Future Outlook

The synthesis of fluorinated lutidine derivatives has evolved significantly from classical, often harsh, industrial processes to a suite of sophisticated, selective, and mild methodologies. The development of late-stage C-H functionalization techniques, in particular, has revolutionized the ability of medicinal chemists to rapidly explore structure-activity relationships. The power to selectively install a fluorine atom at the C-2 position using AgF₂ or at the challenging C-3/C-5 positions via Zincke intermediates provides unprecedented control.[11][13] Similarly, modern radical trifluoromethylation methods enable the introduction of this critical functional group under conditions compatible with complex molecular architectures.[3]

Looking forward, the field will continue to strive for greater efficiency and selectivity. The development of catalytic, enantioselective fluorination methods for lutidine scaffolds remains a significant goal. Furthermore, expanding the toolbox to include methods for the direct and selective introduction of other fluoroalkyl groups, such as -CHF₂ and -OCF₃, will undoubtedly open new avenues for innovation in drug discovery and materials science. The continued interplay between mechanistic understanding and reaction development will be paramount in meeting these challenges and unlocking the full potential of fluorinated lutidines.

References

- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960.

- Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.

- University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News.

- Hartwig, J. F., & Fier, P. S. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ChemInform, 45(1).

- Woo, S., & Gevorgyan, V. (2013). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society, 135(34), 12782-12784.

- Richardson, P. (2025). meta-Selective Fluorination of Pyridine Derivatives. Synfacts.

- Kiss, L., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 16, 2526-2535.

- Okamoto, N., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 139-152.

- Kiss, L., et al. (2020). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. National Center for Biotechnology Information.

- Okamoto, N., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.

- Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College Chemistry Department.

- Dow Chemical Company. (1999). Preparation of 3,5-lutidine. Google Patents.

- O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337-2349.

- Chen, K., & Arnold, F. H. (2020). Copper-Catalyzed C–H Fluorination/Functionalization Sequence Enabling Benzylic C–H Cross Coupling with Diverse Nucleophiles. Organic Letters, 22(16), 6425-6430.

- Mykhailiuk, P. K. (2021). Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information.

- Ghosh, S., & Schmalz, H.-G. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(32), 8564-8587.

- Enamine. (2016). synthesis of fluorinated building blocks at Enamine. YouTube.

- Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia.

- Kumar, A., & Kumar, V. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. ResearchGate.

- Wang, F., et al. (2018). Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride. ResearchGate.

- Silva, A. M., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-023.

- Wu, J., & Doyle, A. G. (2021). Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study. National Center for Biotechnology Information.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Lee, E., et al. (2012). A Fluoride-derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Science, 338(6107), 658-662.

- Marcoux, D., et al. (2008). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 73(1), 143-152.

- Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 29(15), 3677.

- Aksenov, A. V., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 26(11), 3343.

- Zaragoza, F. (2025). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. YouTube.

- The Doyle Group. (2023). Nucleophilic Fluorination. UCLA Chemistry & Biochemistry.

- Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. ResearchGate.

- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed.

- Wu, J., & Engle, K. M. (2019). A Transient Directing Group Strategy Enables Enantioselective Multicomponent Organofluorine Synthesis. National Center for Biotechnology Information.

- Wang, Y., et al. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. PubMed.

- Aksenov, A. V., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. National Center for Biotechnology Information.

- Chambers, R. D., et al. (2001). The Use of Elemental Fluorine for Selective Direct Fluorinations. Semantic Scholar.

- Gillis, E. P., & O'Hagan, D. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 24(15), 2821.

Sources

- 1. Synthesis of novel fluorinated building blocks via halofluorination and related reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Stereoselectively fluorinated N-heterocycles: a brief survey [beilstein-journals.org]

- 3. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jelsciences.com [jelsciences.com]

- 5. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. brynmawr.edu [brynmawr.edu]

- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 10. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Electrophilic Fluorination of Dimethylpyridines

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 6. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

- 8. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

reactivity of 5-fluoro-2,3-lutidine

An In-Depth Technical Guide to the Reactivity of 5-Fluoro-2,3-Lutidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2,3-lutidine is a substituted pyridine of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom and two methyl groups on the pyridine core imparts a unique and versatile reactivity profile. This guide provides a comprehensive technical analysis of the molecule's reactivity, focusing on the interplay of its substituents. We will explore nucleophilic and electrophilic aromatic substitutions, the reactivity of the methyl groups, and metal-mediated transformations. This document serves as a resource for scientists seeking to leverage the distinct chemical properties of 5-fluoro-2,3-lutidine in synthetic applications, particularly in the context of drug discovery where fluorinated heterocycles play a pivotal role.[1][2]

Molecular Overview: Structure and Synthesis

Physicochemical and Structural Properties

5-Fluoro-2,3-lutidine, also known as 5-fluoro-2,3-dimethylpyridine, possesses a pyridine ring functionalized with two electron-donating methyl groups at the C2 and C3 positions and a highly electronegative, electron-withdrawing fluorine atom at the C5 position. This substitution pattern creates a complex electronic environment that dictates the molecule's reactivity.

The pyridine nitrogen atom acts as an electron sink, reducing the aromaticity and electron density of the ring compared to benzene. The methyl groups partially counteract this effect through inductive and hyperconjugative electron donation. Conversely, the fluorine atom withdraws electron density via the inductive effect, further deactivating the ring, but can donate electron density through resonance. The balance of these competing electronic effects governs the regioselectivity of its reactions.

Table 1: Physicochemical Properties of 2,3-Lutidine (unsubstituted parent compound)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N |

| Molecular Weight | 107.15 g/mol |

| Boiling Point | 162-163 °C |

| Melting Point | -15 °C |

| Density | 0.945 g/mL at 25 °C |

| Refractive Index | n20/D 1.508 |

Data for the parent compound 2,3-lutidine is provided as a baseline.[3] The fluorine substituent in 5-fluoro-2,3-lutidine will alter these values.

Synthetic Approaches

The synthesis of substituted fluoropyridines often involves multi-step sequences. A common strategy for introducing fluorine into a pyridine ring is through nucleophilic substitution of a suitable leaving group on a precursor molecule, such as a chloro or nitro group, using a fluoride source like potassium fluoride. For instance, the synthesis of 2,3-difluoro-5-chloropyridine involves the fluorination of 2,3,5-trichloropyridine, where the reaction proceeds stepwise, first forming the 2-fluoro intermediate.[4] A similar strategy could be envisioned for the synthesis of 5-fluoro-2,3-lutidine starting from a corresponding chlorinated or nitrated 2,3-lutidine precursor.

Reactivity of the Pyridine Ring

The reactivity of the aromatic core is dominated by the directing effects of the nitrogen atom, the fluorine, and the two methyl groups.

Nucleophilic Aromatic Substitution (SNA_r_)

Nucleophilic aromatic substitution (SNA_r_) is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridine.[5] The reaction typically proceeds via a two-step addition-elimination mechanism involving a negatively charged Meisenheimer intermediate, although concerted mechanisms have also been identified.[6][7]

In 5-fluoro-2,3-lutidine, the fluorine atom can act as a leaving group. However, its position at C5 is meta to the electron-withdrawing nitrogen atom. Positions ortho (C2, C6) and para (C4) to the nitrogen are significantly more activated towards nucleophilic attack. Therefore, direct displacement of the 5-fluoro substituent via a classical SNA_r_ mechanism is expected to be challenging and require harsh conditions or highly activated nucleophiles. The presence of two electron-donating methyl groups further disfavors the formation of the negatively charged Meisenheimer complex required for substitution at the C5 position.

Despite this, SNA_r_ on polyfluoroarenes is a well-established, metal-free method for forming C-N, C-O, and C-C bonds.[8][9] In cases where the ring is sufficiently electron-deficient (e.g., containing multiple fluorine atoms or other withdrawing groups), even less activated positions can react.

Caption: General mechanism for SNA_r_ at the C5 position.

Electrophilic Aromatic Substitution (EAS)

Pyridine is inherently electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene.[10] The reaction, if it occurs, requires forcing conditions and generally proceeds at the C3 or C5 position (meta to the nitrogen).

In 5-fluoro-2,3-lutidine, the situation is complex:

-

Deactivating Groups: The pyridine nitrogen and the C5-fluorine atom both deactivate the ring towards EAS.

-

Activating Groups: The C2 and C3 methyl groups are ortho, para-directing activators.

The combined effect of these substituents makes predicting the outcome of EAS challenging. The C4 and C6 positions are the most likely sites for substitution. The C4 position is para to the nitrogen (deactivated), ortho to the C3-methyl (activated), and meta to the C5-fluorine. The C6 position is ortho to the nitrogen (deactivated) and ortho to the C5-fluorine. The activating influence of the methyl groups may direct an incoming electrophile to the C4 position, despite the deactivation from the nitrogen.

Lithiation and Metal-Mediated Reactions

Directed ortho-metalation (DoM) and related deprotonation reactions are powerful tools for functionalizing heteroaromatic rings. The most acidic protons in 5-fluoro-2,3-lutidine are likely at the C4 and C6 positions, influenced by the adjacent nitrogen atom. The fluorine and methyl groups will also modulate the acidity of nearby protons. Continuous-flow lithiation has been shown to be effective for various substituted pyridines, sometimes involving processes like the "halogen dance" where a lithiated species rearranges.[11]

Furthermore, the C-F bond can be activated towards cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, can functionalize aryl fluorides, although this is often more challenging than with aryl chlorides, bromides, or iodides.[12][13] Additives like lithium iodide can promote the oxidative addition of a C-F bond to a palladium(0) center, enabling cross-coupling.[12][13]

Caption: Key reactivity pathways for 5-fluoro-2,3-lutidine.

Reactivity of the Methyl Groups

The methyl groups at C2 and C3 are also sites of potential reactivity.

Oxidation

The oxidation of methyl groups attached to aromatic rings is a common transformation.[14] Depending on the oxidant and reaction conditions, the methyl groups can be converted to aldehydes, carboxylic acids, or be completely removed.[15][16] Reagents like potassium permanganate or ceric ammonium nitrate are often used.[14][16] Selective oxidation of one methyl group over the other may be possible based on their electronic and steric environments, although achieving high selectivity can be difficult.

Deprotonation and Functionalization

The protons on the methyl groups are acidic due to the electron-withdrawing nature of the pyridine ring and can be removed by strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or n-butyllithium. The resulting carbanion is a potent nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones), allowing for the elaboration of the side chains. The relative acidity of the C2-methyl versus the C3-methyl protons will determine the site of deprotonation. The C2-methyl, being ortho to the nitrogen, is generally more acidic and thus more readily deprotonated.

Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate key properties.[1] Fluorine can alter lipophilicity, metabolic stability (by blocking sites of oxidation), and binding affinity (through favorable electronic interactions).[17] The 5-fluoro-2,3-lutidine scaffold can therefore be considered a valuable building block for novel therapeutics. For example, fluorinated nucleosides like 5-fluoro-2'-deoxycytidine are used as DNA methyltransferase inhibitors in cancer therapy, demonstrating the clinical relevance of fluorinated heterocycles.[18][19] The specific allows for its selective functionalization at different positions, providing access to a diverse range of complex molecules for screening and development.

Experimental Protocols

Protocol: Lithiation and Alkylation of the C2-Methyl Group

This protocol is a representative example adapted from general procedures for the lithiation of methylpyridines.

Objective: To demonstrate the selective functionalization of the C2-methyl group via deprotonation followed by quenching with an electrophile (e.g., iodomethane).

Materials:

-

5-Fluoro-2,3-lutidine (1 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

Iodomethane (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv) to the stirred THF.

-

Add a solution of 5-fluoro-2,3-lutidine (1 equiv) in anhydrous THF dropwise to the n-BuLi solution at -78 °C. The solution may develop a deep red or brown color, indicating anion formation.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Slowly add iodomethane (1.2 equiv) to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir for an additional 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 5-fluoro-2-ethyl-3-methylpyridine.

Trustworthiness: This protocol relies on the established principle of kinetically controlled deprotonation of the most acidic proton, which is anticipated to be on the C2-methyl group. The low temperature (-78 °C) is critical to prevent side reactions and potential rearrangement. The reaction should be monitored by TLC or GC-MS to confirm consumption of the starting material and formation of the product.

References

- GURCZYNSKJ, M. et al. OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.

- O'Connor, W. F., & Moriconi, E. J. (1953). OXIDATION OF CERTAIN METHYLPYRIDINES TO PYRIDINE CARBOXYLIC ACIDS. The Journal of Organic Chemistry - ACS Publications.

- Puffer, B., et al. (2009). Scheme 1. Synthesis of 5-fluoro cytidine phosphoramidites 5 and 9. ResearchGate.

- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF.

- Bobbitt, J. M., & Merbouh, N. (2005). Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. The Journal of Organic Chemistry - ACS Publications.

- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.

- Various Authors. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. PDF.

- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts.

- Gillis, E. P., et al. (2015). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.

- Lee, S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Lee, S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC - NIH.

- Gérardy, R., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed.

- Ditrich, K. Synthesis by Oxidation of Methylarenes.

- Mata, R., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.

- Lee, E., & Ritter, T. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH.

- Newman, E. M., et al. (2015). A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine. PubMed.

- Hook, G. E., & Smith, J. N. (1967). Oxidation of methyl groups by grass grubs and vertebrate liver enzymes. PubMed.

- Mondal, A., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. PMC - NIH.

- PubChem. 2,3-Lutidine.

- The Good Scents Company. 2,3-lutidine.

- Mayr, H., et al. (2013). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3– Group. Journal of the American Chemical Society.

- Roy, K. R., et al. (2019). 5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. ACS Omega.

- Wilson, Z. J., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science.

- Freel Meyers, C. L., et al. (2000). Synthesis and biological activity of novel 5-fluoro-2'-deoxyuridine phosphoramidate prodrugs. PubMed.

- Smith, M. D. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.

- Chen, C., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. PMC - NIH.

- Chen, C., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI.

- Tomasa, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube.

- Smith, K., et al. (2021). Reactions between lithiated 1,3-dithiane oxides and trialkylboranes.

- Katritzky, A. R., et al. The 5-alkaxymethyl- and 5-alkylthiamethyliroxazoles.

- European Patent Office. PREPARATION OF 3,5-LUTIDINE.

- Hevia, E., & Hernán-Gómez, A. (2018). Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. NIH.

- PubChem. 5-Fluorocytidine.

- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.

- Scott, J. S., et al. (2011). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. 2,3-Lutidine 99 583-61-9 [sigmaaldrich.com]

- 4. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. pp.bme.hu [pp.bme.hu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

spectroscopic data of 5-Fluoro-2,3-dimethylpyridine

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-2,3-dimethylpyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the fluorine atom. A thorough understanding of its structural and electronic characteristics is paramount for its application. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic signature of this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust, predictive guide for researchers. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This document is intended to serve as a practical reference for the identification, characterization, and quality control of this compound in a research and development setting.

Molecular Structure and Spectroscopic Implications

The structure of this compound forms the basis for all spectroscopic predictions. The key features are:

-

Pyridine Ring: A heteroaromatic system with distinct electronic properties.

-

Methyl Groups (C2 & C3): Two aliphatic substituents that will appear in the upfield region of NMR spectra.

-

Fluorine Atom (C5): A highly electronegative atom that will significantly influence the electronic environment of the ring, causing characteristic shifts and, most importantly, spin-spin coupling with nearby carbon and hydrogen nuclei.

The analysis of this structure allows for a detailed prediction of its spectral characteristics, providing a powerful tool for its unambiguous identification.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for full characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals: two for the aromatic protons and two for the methyl groups.

-

Aromatic Protons (H4 & H6):

-

H4: This proton is situated meta to the nitrogen and ortho to the fluorine atom. The deshielding effect of the nitrogen and the strong electron-withdrawing nature of fluorine will shift this proton downfield. It will appear as a doublet due to coupling with the fluorine atom (³JHF). A smaller coupling to H6 (⁴JHH) might also be observed.

-

H6: This proton is ortho to the nitrogen, leading to a significant downfield shift. It will appear as a doublet of doublets or a more complex multiplet due to coupling to the fluorine atom (⁴JHF) and H4 (⁴JHH). Data from similar compounds like 2-fluoropyridine can be used as a reference point.[1]

-

-

Methyl Protons (C2-CH₃ & C3-CH₃):

-

These two methyl groups are in different chemical environments and should appear as two distinct singlets in the aliphatic region of the spectrum. Their chemical shifts will be similar to those in 2,3-dimethylpyridine (2,3-lutidine), but slightly shifted due to the electronic influence of the fluorine atom.[2]

-

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H6 | 8.10 - 8.25 | d | ⁴JHF ≈ 2-4 Hz |

| H4 | 7.30 - 7.45 | d | ³JHF ≈ 8-10 Hz |

| C2-CH₃ | 2.45 - 2.55 | s | - |

| C3-CH₃ | 2.25 - 2.35 | s | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display all seven carbon atoms. The most notable feature will be the large coupling constants between the fluorine atom and the carbon atoms of the pyridine ring.

-

C5 (Fluorine-bearing): This carbon will show the largest chemical shift variation and a very large one-bond C-F coupling constant (¹JCF), typically in the range of 230-260 Hz.

-

C4 and C6: These carbons, being ortho to the fluorine, will exhibit significant two-bond C-F coupling (²JCF) of around 20-30 Hz.

-

C2 and C3: The methyl-substituted carbons will be influenced by the fluorine atom to a lesser extent, showing small three-bond and four-bond C-F coupling (³JCF, ⁴JCF).

-

Methyl Carbons: The two methyl carbons will appear in the upfield region as distinct signals.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon | Predicted Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) |

|---|---|---|---|

| C5 | 156 - 160 | d | ¹JCF ≈ 235 Hz |

| C6 | 145 - 149 | d | ²JCF ≈ 25 Hz |

| C2 | 155 - 158 | d | ⁴JCF ≈ 3 Hz |

| C3 | 135 - 139 | s or d | ⁵JCF < 2 Hz |

| C4 | 122 - 126 | d | ²JCF ≈ 20 Hz |

| C2-CH₃ | 22 - 25 | s | - |

| C3-CH₃ | 17 - 20 | s | - |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3] For this compound, a single signal is expected. This signal's multiplicity will be a direct reflection of its coupling to nearby protons.

-

The signal will appear as a doublet of doublets (dd) due to coupling to H4 (³JFH) and H6 (⁴JFH). The chemical shift will be in the typical range for fluoropyridines.

Figure 2. Key heteronuclear coupling relationships for NMR analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. The predicted spectrum for this compound would show several characteristic absorption bands.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Typical for sp² C-H bonds in aromatic rings. |

| 2980 - 2850 | Aliphatic C-H Stretch | Medium | From the two methyl groups. |

| 1600 - 1450 | C=C and C=N Ring Stretch | Strong-Medium | Characteristic vibrations of the pyridine aromatic system. |

| 1250 - 1180 | C-F Stretch | Strong | The high polarity of the C-F bond results in a strong, characteristic absorption. This is a key diagnostic peak.[4] |

| 900 - 675 | C-H Out-of-Plane Bending | Strong | Pattern is indicative of the substitution on the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion (M⁺): The exact mass of this compound (C₇H₈FN) is 125.0641 Da. A high-resolution mass spectrometer should detect a molecular ion peak at or very near this value.

-

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in predictable ways. The most likely initial fragmentation would be the loss of a methyl group (•CH₃), which is a stable radical.

-

[M]⁺•: m/z = 125

-

[M - CH₃]⁺: m/z = 110 (Loss of a methyl group)

-

Further fragmentation of the pyridine ring would lead to smaller charged fragments.

-

Standard Experimental Protocols

To acquire high-quality data that can be compared against these predictions, standardized protocols are essential.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H). Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum using a fluorine-capable probe.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the signals in the ¹H spectrum and reference all spectra to TMS.

FT-IR Spectroscopy Protocol

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared between two NaCl or KBr plates. If it is a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Place the sample in the instrument and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for such molecules.

-

Mass Analysis: Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., 50-300 amu).

-

Tandem MS (MS/MS): For fragmentation analysis, select the molecular ion (m/z 125) and subject it to collision-induced dissociation (CID) to generate and detect fragment ions.

Figure 3. General workflow for spectroscopic characterization.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of this compound. By understanding the expected ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and MS data, researchers can confidently identify and characterize this compound, ensure its purity, and proceed with its application in drug development or materials science. The key identifiers are the distinct patterns in the aromatic region of the NMR spectra caused by H-F and C-F coupling, the strong C-F stretching band in the IR spectrum, and the correct molecular ion peak in the mass spectrum.

References

- ResearchGate. 1 H-NMR and 13 C-NMR spectra of 5-FA.

- PubChem. 3,5-Dimethylpyridine | C7H9N | CID 11565.

- The Good Scents Company. 2,3-lutidine, 583-61-9.

- Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R).

- SpectraBase. 2,3-Difluoro-5-(trifluoromethyl)pyridine.

Sources

5-Fluoro-2,3-dimethylpyridine NMR analysis

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Analysis of 5-Fluoro-2,3-dimethylpyridine

Abstract

This technical guide provides a comprehensive framework for the complete Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, a key heterocyclic building block in pharmaceutical and agrochemical research. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind experimental design, from sample preparation to advanced 2D NMR correlation techniques. We will detail the acquisition and interpretation of ¹H, ¹³C, and ¹⁹F NMR spectra, emphasizing the unique challenges and opportunities presented by the fluorine substituent. The protocols described herein are designed as a self-validating system, ensuring unambiguous structural elucidation and characterization.

Introduction: The Analytical Imperative

This compound is a substituted pyridine ring, a scaffold of immense importance in medicinal chemistry. The introduction of a fluorine atom profoundly alters the molecule's electronic properties, lipophilicity, and metabolic stability. Consequently, rigorous and unambiguous structural verification is paramount. NMR spectroscopy stands as the definitive tool for this purpose, offering unparalleled insight into the molecular framework. The spin ½ nucleus of ¹⁹F, with its 100% natural abundance and high gyromagnetic ratio, provides a sensitive and informative probe, making multinuclear NMR the gold standard for analysis[1][2]. This guide will systematically deconstruct the NMR analysis of this specific molecule, providing both the theoretical basis and practical protocols for its complete characterization.

Foundational Concepts: NMR of a Fluorinated Heterocycle

A successful analysis hinges on understanding the key interactions within the molecule. For this compound, we are primarily concerned with chemical shifts (δ) and spin-spin coupling constants (J).

-

¹⁹F NMR Spectroscopy : The ¹⁹F nucleus possesses a vast chemical shift range (~800 ppm), which makes it highly sensitive to its local electronic environment[2]. Its presence introduces characteristic spin-spin couplings to nearby proton (¹H) and carbon (¹³C) nuclei. These couplings, transmitted through covalent bonds, are invaluable for structural assignment.

-

Heteronuclear Coupling (J-coupling) : The key to unlocking the structure lies in observing and measuring the J-couplings between ¹⁹F and the ¹H and ¹³C nuclei.

-

¹J(C,F) : A large, one-bond coupling between the fluorine and the carbon it is attached to (C5).

-

nJ(C,F) : Smaller, multi-bond couplings to other carbons in the ring.

-

nJ(H,F) : Multi-bond couplings between the fluorine and the aromatic protons. The magnitude of these couplings often follows a predictable pattern based on the number of intervening bonds[3].

-

-

Nitrogen Quadrupole Effects : The ¹⁴N nucleus (the most abundant nitrogen isotope) has a nuclear spin of I=1 and is quadrupolar. This can lead to broadening of the signals of adjacent nuclei (C2 and C6), a phenomenon that, while sometimes complicating spectra, is a characteristic feature of pyridine systems[4][5].

Below is a diagram illustrating the key atoms and their numbering in the molecule for the subsequent discussion.

Caption: Numbering scheme for this compound.

Experimental Design and Sample Preparation

The quality of NMR data is dictated by the careful planning of the experiment. The choice of solvent and reference standard is not trivial, particularly in ¹⁹F NMR.

3.1. Solvent Selection

The choice of deuterated solvent can influence chemical shifts through interactions with the analyte[6][7][8]. Chloroform-d (CDCl₃) is a common starting point due to its low cost and ability to dissolve a wide range of organic compounds. For compounds with poor solubility or to study solvent-induced shift changes, other solvents like Acetone-d₆ or DMSO-d₆ can be employed. It is critical to be aware that solvent choice can alter the precise chemical shift values observed[6][9][10].

3.2. Referencing Standards

-

¹H and ¹³C NMR : Spectra are typically referenced to the residual solvent peak or to internal tetramethylsilane (TMS) at 0 ppm[11].

-

¹⁹F NMR : Accurate referencing is crucial due to the wide chemical shift range. While external referencing is possible, internal standards are preferred for higher accuracy[12]. Common ¹⁹F NMR standards include trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) relative to CFCl₃ at 0.00 ppm[13]. The choice of standard should be based on ensuring its signal does not overlap with analyte signals. For quantitative applications, certified reference materials (CRMs) are available[14].

Experimental Protocol 1: Sample Preparation

-

Analyte Weighing : Accurately weigh 5-10 mg of this compound.

-

Solvent Addition : Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Internal Standard : If an internal standard is required (especially for ¹⁹F NMR), add a small, known quantity (e.g., 1-2 µL of a dilute solution) to the solvent.

-

Transfer : Transfer the solution to a 5 mm NMR tube.

-

Homogenization : Gently vortex the tube to ensure a homogeneous solution.

Data Acquisition and Interpretation: A Multi-faceted Approach

A complete analysis requires a suite of 1D and 2D NMR experiments.

4.1. 1D NMR Spectra: The Primary View

¹H NMR Spectroscopy The ¹H NMR spectrum will provide the initial overview of the proton environments. We expect four distinct signals:

-

H6 : A doublet of doublets, coupled to H4 (⁴JHF, long-range) and the fluorine atom (³JHF).

-

H4 : A doublet of doublets, coupled to H6 (⁴JHH) and the fluorine atom (³JHF).

-

2-CH₃ and 3-CH₃ : Two singlets for the methyl groups.

¹³C NMR Spectroscopy The proton-decoupled ¹³C spectrum will show seven distinct carbon signals. The key feature will be the C-F coupling.

-

C5 : A large doublet due to the one-bond coupling to fluorine (¹JCF).

-

C2, C3, C4, C6 : Smaller doublets or more complex multiplets due to two-, three-, and four-bond couplings to fluorine.

-

Methyl Carbons : Two signals, potentially showing very small long-range coupling to fluorine.

¹⁹F NMR Spectroscopy The proton-coupled ¹⁹F NMR spectrum is expected to show one primary signal for the single fluorine atom.

-

This signal will be split into a multiplet due to couplings with H4 and H6. The chemical shift is highly indicative of the electronic environment of the fluorine atom on the pyridine ring[2][6].

Table 1: Predicted NMR Data for this compound (in CDCl₃)

| Atom | Experiment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H6 | ¹H NMR | 8.0 - 8.4 | dd | ³J(H,F) ≈ 6-9 Hz; ⁴J(H,H) ≈ 2-3 Hz |

| H4 | ¹H NMR | 7.2 - 7.6 | dd | ³J(H,F) ≈ 8-10 Hz; ⁴J(H,H) ≈ 2-3 Hz |

| 2-CH₃ | ¹H NMR | 2.4 - 2.6 | s | - |

| 3-CH₃ | ¹H NMR | 2.2 - 2.4 | s | - |

| C5 | ¹³C NMR | 155 - 160 | d | ¹J(C,F) ≈ 230-250 Hz |

| C6 | ¹³C NMR | 140 - 145 | d | ²J(C,F) ≈ 20-25 Hz |

| C4 | ¹³C NMR | 120 - 125 | d | ²J(C,F) ≈ 20-25 Hz |

| C2 | ¹³C NMR | 150 - 155 | d | ³J(C,F) ≈ 3-5 Hz |

| C3 | ¹³C NMR | 130 - 135 | d | ³J(C,F) ≈ 10-15 Hz |

| 2-CH₃ | ¹³C NMR | 18 - 22 | q | - |

| 3-CH₃ | ¹³C NMR | 12 - 16 | q | - |

| F5 | ¹⁹F NMR | -120 to -130 | m | - |

Note: These are representative values based on general data for fluoropyridines[3][6][15][16]. Actual values may vary based on experimental conditions.

4.2. 2D NMR Spectra: Unambiguous Assignment

While 1D spectra provide the fundamental data, 2D correlation experiments are essential to connect the signals and build a definitive structural assignment[17][18]. The workflow below illustrates how these experiments are used in concert.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. One moment, please... [feh.scs.illinois.edu]

- 5. Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 7. reddit.com [reddit.com]

- 8. unn.edu.ng [unn.edu.ng]

- 9. sci-hub.ru [sci-hub.ru]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. reddit.com [reddit.com]

- 13. colorado.edu [colorado.edu]

- 14. learning.sepscience.com [learning.sepscience.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 2D NMR [chem.ch.huji.ac.il]

- 18. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Fluoro-2,3-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated mass spectrometry fragmentation pathways of 5-Fluoro-2,3-dimethylpyridine. While a definitive, published spectrum for this specific molecule is not widely available, this document synthesizes fundamental principles of mass spectrometry, fragmentation patterns of analogous structures—including fluorinated pyridines and methylated aromatics—and established ionization theories to present a predictive yet robust framework for spectral interpretation. This guide is intended to empower researchers in drug discovery, medicinal chemistry, and analytical sciences to identify and characterize this compound and related compounds with greater confidence.

Introduction: The Significance of this compound in Modern Chemistry

This compound belongs to the class of fluorinated heterocyclic compounds, a structural motif of increasing importance in pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable tool in drug design. Consequently, robust analytical methods for the unambiguous identification of such compounds are paramount. Mass spectrometry, particularly when coupled with chromatographic separation techniques, stands as a cornerstone for molecular characterization. Understanding the fragmentation behavior of this compound is crucial for its detection, structural elucidation, and differentiation from isomeric or related structures.

This guide will delve into the expected fragmentation patterns under common ionization techniques, primarily Electron Ionization (EI), providing a logical framework for interpreting the resultant mass spectra.

Foundational Principles of Fragmentation in Mass Spectrometry

The process of mass spectrometry involves the ionization of a molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z).[1] During ionization, particularly with energetic methods like Electron Ionization (EI), the newly formed molecular ion is often in an energetically unstable state.[2] To achieve a more stable configuration, this molecular ion can undergo a series of bond cleavages and rearrangements, a process known as fragmentation.[1][2] The collection of these fragment ions, along with the molecular ion, constitutes the mass spectrum, which serves as a molecular fingerprint.

The fragmentation pathways are not random; they are governed by the principles of chemical stability. Cleavages that result in more stable carbocations or neutral losses will be favored. The presence of heteroatoms (like nitrogen in the pyridine ring), aromatic systems, and substituents (fluorine and methyl groups) all direct the fragmentation in predictable ways.[3]

Predicted Electron Ionization (EI) Fragmentation of this compound